![molecular formula C18H18N4O4S2 B3554955 N-(2,6-dimethyl-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3554955.png)
N-(2,6-dimethyl-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide
Overview
Description
N-(2,6-dimethyl-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide, commonly known as PD 0325901, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Parke-Davis in 1998 and has since been used in various studies related to cancer, cell signaling, and gene expression.
Mechanism of Action
PD 0325901 inhibits the activity of MEK by binding to its ATP-binding site, which prevents the phosphorylation of its downstream targets, including extracellular signal-regulated kinase (ERK). Inhibition of ERK phosphorylation leads to the inhibition of various cellular processes, including cell growth, differentiation, and survival. This mechanism of action has been shown to have anti-tumor effects in various cancer cell lines.
Biochemical and Physiological Effects:
PD 0325901 has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of angiogenesis. Inhibition of cell growth by PD 0325901 has been shown to be mediated by the inhibition of ERK phosphorylation, which leads to the inhibition of various cellular processes involved in cell growth. Induction of apoptosis by PD 0325901 has been shown to be mediated by the inhibition of ERK phosphorylation, which leads to the activation of various pro-apoptotic proteins. Inhibition of angiogenesis by PD 0325901 has been shown to be mediated by the inhibition of ERK phosphorylation, which leads to the inhibition of various pro-angiogenic factors.
Advantages and Limitations for Lab Experiments
PD 0325901 has several advantages for lab experiments, including its high potency and specificity for MEK inhibition, its ability to inhibit various cancer cell lines, and its ability to inhibit various cellular processes involved in cell growth, differentiation, and survival. However, PD 0325901 also has several limitations for lab experiments, including its high cost, its limited solubility in water, and its potential toxicity in vivo.
Future Directions
There are several future directions for the use of PD 0325901 in scientific research. One direction is the development of new MEK inhibitors with improved potency, selectivity, and safety profiles. Another direction is the combination of PD 0325901 with other anti-cancer agents to enhance its anti-tumor effects. Additionally, PD 0325901 could be used in the development of new cancer therapies that target the MAPK signaling pathway. Finally, PD 0325901 could be used in the development of new diagnostic tools for cancer, as the MAPK signaling pathway is often dysregulated in cancer cells.
Scientific Research Applications
PD 0325901 has been widely used in scientific research related to cancer, cell signaling, and gene expression. It has been shown to inhibit the activity of mitogen-activated protein kinase (MAPK) kinase (MEK), which is a key enzyme in the MAPK signaling pathway. This pathway is involved in various cellular processes, including cell growth, differentiation, and survival. Inhibition of MEK activity by PD 0325901 has been shown to have anti-tumor effects in various cancer cell lines, including melanoma, colorectal, and pancreatic cancer cells.
properties
IUPAC Name |
4-(benzenesulfonamido)-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S2/c1-13-12-18(20-14(2)19-13)22-28(25,26)17-10-8-15(9-11-17)21-27(23,24)16-6-4-3-5-7-16/h3-12,21H,1-2H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKUNSBRECVWET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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